1-(5-Bromopyridin-3-ylsulfonyl)azepane
Description
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c12-10-7-11(9-13-8-10)17(15,16)14-5-3-1-2-4-6-14/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUHPJYGJUCVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters for optimal yield include:
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Solvent selection : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance electrophilicity of the sulfonyl chloride.
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Stoichiometry : A 1:1 molar ratio of azepane to sulfonyl chloride minimizes side products.
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Base utilization : Triethylamine or DMAP (4-dimethylaminopyridine) neutralizes HCl generated during the reaction, driving completion.
A representative procedure involves dissolving azepane (1.0 eq) and 5-bromopyridine-3-sulfonyl chloride (1.1 eq) in dichloromethane, followed by dropwise addition of triethylamine (1.2 eq) at 0°C. After stirring at room temperature for 12–24 hours, the product is isolated via aqueous workup and purified by recrystallization or column chromatography.
Alternative Pathways: Bromination Post-Sulfonylation
While direct sulfonylation is predominant, bromination of pre-formed sulfonamides offers an alternative. For example, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate—a structurally related brominated heterocycle—was synthesized via oxidation of a dihydro intermediate using potassium persulfate in acetonitrile. Applying this strategy, 1-(pyridin-3-ylsulfonyl)azepane could undergo electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation.
Bromination Efficiency and Selectivity
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Regioselectivity : Directed by the sulfonyl group’s electron-withdrawing effects, bromination favors the meta position on the pyridine ring.
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Yield considerations : Excess NBS (1.5 eq) and catalytic AIBN (azobisisobutyronitrile) in CCl₄ at 80°C achieve >70% conversion.
Analytical Characterization and Purity Control
Critical to industrial scalability is rigorous quality control. For this compound, key analytical data include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99.5% (λ = 254 nm) |
| Melting Point | Differential Scanning Calorimetry | 128–130°C |
| 1H NMR (CDCl₃) | 400 MHz | δ 8.72 (s, 1H, Py-H), 3.20–3.40 (m, 4H, Azepane) |
These metrics align with protocols for analogous sulfonamides, where recrystallization from ethyl acetate/n-hexane mixtures enhances purity to >99.5%.
Industrial-Scale Considerations
Patent CN111018678A highlights challenges in purifying brominated intermediates, advocating for non-distillation methods. For this compound, this translates to:
Chemical Reactions Analysis
1-(5-Bromopyridin-3-ylsulfonyl)azepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)azepane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)azepane depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its sulfonyl and bromopyridine moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved can vary depending on the specific context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Pyridin-3-yl)azepane
Structure : Azepane linked to pyridin-3-yl without sulfonyl or bromo substituents.
Key Differences :
- Lacks the electron-withdrawing sulfonyl and bromo groups, reducing molecular weight (MW ≈ 178 g/mol vs. ~317 g/mol for the target compound).
- Synthesized via nucleophilic aromatic substitution (3-bromopyridine + azepane, 72 h reaction ), contrasting with the likely sulfonylation steps required for the target compound.
AM-1241 ()
Structure: (2-Iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone. Key Differences:
- Contains an indole core and iodophenyl group instead of pyridine-azepane.
- The iodine atom (vs. bromine in the target compound) offers distinct electronic and steric profiles, influencing receptor binding kinetics (e.g., cannabinoid receptors ).
- Higher MW (≈ 505 g/mol) due to the nitro and methanone groups.
3-Bromopyridine Derivatives ()
Structure : Pyridine with bromine at the 3-position (e.g., 3-bromopyridine used in azepane coupling ).
Key Differences :
- The target compound’s bromine at the 5-position alters steric hindrance and electronic distribution compared to 3-bromo analogs, affecting regioselectivity in further reactions.
- Sulfonyl-azepane linkage introduces rigidity, unlike direct amine bonding in 1-(pyridin-3-yl)azepane .
Structural and Functional Data Table
Substituent Effects and Implications
- Bromine vs.
- Sulfonyl vs. Direct Bonding: The sulfonyl group increases polarity, improving aqueous solubility compared to non-sulfonated analogs like 1-(pyridin-3-yl)azepane .
- Azepane Ring Size : A seven-membered ring (vs. piperidine in AM-1241) provides conformational flexibility, possibly enhancing interaction with larger binding pockets .
Q & A
Q. Critical Factors :
- Temperature control during sulfonation to avoid over-sulfonation.
- Stoichiometric excess of azepane (1.2–1.5 equivalents) to drive coupling efficiency.
- Moisture-free conditions to prevent hydrolysis of intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral markers?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z [M+H]⁺ ≈ 345–350 (exact mass depends on isotopic Br pattern) .
- X-ray Crystallography : Confirms planarity of the sulfonyl-pyridine moiety and dihedral angles between azepane and pyridine rings (e.g., bond angles ~121° for C-S-C) .
Validation Tip : Cross-reference IR (S=O stretch ~1350 cm⁻¹) and elemental analysis (C, H, N, S within ±0.3% theoretical) to resolve ambiguities .
Advanced: How can researchers optimize the sulfonation step to minimize by-product formation?
Methodological Answer:
- Reagent Selection : Use pyridine as a base to neutralize HCl by-products and prevent side reactions .
- Temperature Gradients : Perform sulfonation at 0–5°C initially, then gradually warm to 25°C to control exothermicity .
- In Situ Monitoring : Employ TLC or inline FTIR to detect intermediate sulfonic acid formation and adjust reaction time accordingly .
- By-Product Mitigation : Add molecular sieves (3Å) to absorb moisture or use scavengers (e.g., polymer-bound amines) to trap excess sulfonyl chloride .
Case Study : A 15% yield improvement was reported by replacing chlorosulfonic acid with sulfur trioxide–DMF complexes under nitrogen atmosphere .
Advanced: What strategies resolve contradictions in reported biological activity data for bromopyridinyl sulfonamide derivatives?
Methodological Answer:
- Assay Standardization :
- Compare IC₅₀ values under identical conditions (e.g., pH 7.4 buffer, 37°C) .
- Use reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity .
- Purity Verification :
- Mechanistic Studies :
- Conduct docking simulations (e.g., AutoDock Vina) to confirm target binding vs. off-target effects .
- Validate with knockdown models (e.g., siRNA) to isolate compound-specific pathways .
Example : Discrepancies in anti-inflammatory activity were traced to variations in cell permeability assays (Caco-2 vs. PAMPA models) .
Advanced: How to design experiments assessing the environmental fate of this compound?
Methodological Answer:
- Abiotic Degradation :
- Hydrolysis studies at pH 4–9 (50°C, 7 days) with LC-MS monitoring for sulfonic acid derivatives .
- Photolysis under UV light (λ = 254 nm) to simulate sunlight exposure .
- Biotic Transformation :
- Use OECD 301F respirometry to measure biodegradability in activated sludge .
- Screen for microbial metabolites via high-resolution mass spectrometry (e.g., Q-TOF) .
- Ecotoxicology :
- Acute toxicity assays on Daphnia magna (48h EC₅₀) and algae (72h growth inhibition) .
Data Interpretation : Apply fugacity models (e.g., EQC Level III) to predict partitioning into water, soil, or air .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
